n-Butyl--d6 Alcohol
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Overview
Description
n-Butanol, also known as butan-1-ol or n-butanol, is a primary alcohol with the chemical formula C4H9OH and a linear structure . It occurs naturally as a minor product of the ethanol fermentation of sugars and other saccharides .
Synthesis Analysis
Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . An example of a particular alcohol and acid, n-butyl acetate is mainly produced by the acid-catalyzed esterification reaction of n-butanol with acetic acid .
Molecular Structure Analysis
The structure of n-butanol is linear, with the chemical formula C4H9OH . It is a primary alcohol, meaning the carbon atom that carries the -OH group is only attached to one alkyl group .
Chemical Reactions Analysis
Alcohols like n-butanol undergo several reactions. They can be converted into alkyl halides and tosylates . They can also be dehydrated to yield alkenes . The reactions of primary and secondary alcohols with SOCl2 and PBr3 take place by SN2 mechanisms .
Physical And Chemical Properties Analysis
n-Butanol is a colourless, refractive liquid with a characteristic alcohol-like odor . It has a density of 0.81 g/cm3, a melting point of -89.8 °C, and a boiling point of 117.7 °C . It is soluble in water at 73 g/L at 25 °C .
Scientific Research Applications
- Application : Researchers have explored butanol production through fermentation from renewable biomass sources, such as lignocellulosic materials, corn stover, sugarcane bagasse, and algal biomass .
- Advancements : Recent studies focus on efficient butanol production from “designed” and modified biomass. Techniques like multistage continuous fermentation, metabolic flow changes, and product separation have improved yields .
- Usage : N-butanol constitutes 85% of its industrial use, primarily in varnish production. It serves as a solvent for nitrocellulose and is used in chemical and cosmetic industries .
- Catalysis : Researchers have investigated the esterification of n-butanol with acetic acid using functionalized room-temperature Brönsted acidic ionic liquids. These catalysts show promising efficiency in promoting the reaction .
- Monomer : Butyl acrylate, derived from n-butanol, serves as a monomer for producing polymers. These polymers find applications in various industries .
Biofuel Production
Industrial Solvent and Varnish Production
Esterification Reactions
Polymer Synthesis
Plasticizers and Butyl Esters
Mechanism of Action
Target of Action
n-Butyl alcohol, also known as n-butanol, primarily targets the enzyme Haloalkane dehalogenase . This enzyme, found in the organism Pseudomonas paucimobilis, catalyzes the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds, leading to the formation of the corresponding primary alcohols, halide ions, and protons .
Mode of Action
It is known that the interaction results in the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds . This process leads to the formation of primary alcohols, halide ions, and protons .
Biochemical Pathways
Research has shown that n-butanol can be produced via a novel pathway involving 2-oxoglutarate . This pathway was generated by a hypergraph algorithm and selected from an initial set of different routes by successively applying different filters, such as stoichiometric feasibility, size, and novelty .
Pharmacokinetics
It is known that ethanol, a similar alcohol, is rapidly absorbed from the gastrointestinal tract and distributed into the total body water compartment . Ethanol is primarily metabolized by hepatic alcohol dehydrogenase (ADH) and a microsomal enzyme, CYP2E1
Result of Action
It is known that n-butyl alcohol can cause central nervous disorders and irritation of the mucous membranes of the upper respiratory tract and eyes, which is accompanied by characteristic corneal changes . Allergic reactions on the skin to n-butyl alcohol are very rare and usually interpreted as cross-reactions .
Action Environment
The action, efficacy, and stability of n-Butyl alcohol can be influenced by various environmental factors. For instance, n-Butanol has been proposed as a substitute for diesel fuel and gasoline . It is produced in small quantities in nearly all fermentations, but species of Clostridium produce much higher yields of butanol . The environment, including the presence of other chemicals and the temperature, can influence the production and action of n-Butyl alcohol .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of n-Butyl-d6 Alcohol can be achieved through a series of reactions starting from a suitable precursor.", "Starting Materials": [ "n-Butyl-d6 Bromide", "Sodium Hydroxide (NaOH)", "Deuterium oxide (D2O)", "Ethanol (EtOH)", "Sulfuric acid (H2SO4)" ], "Reaction": [ "Step 1: n-Butyl-d6 Bromide is reacted with Sodium Hydroxide (NaOH) in Deuterium oxide (D2O) to form n-Butyl-d6 Alcohol and Sodium Bromide (NaBr).", "Step 2: The n-Butyl-d6 Alcohol is then purified by distillation under reduced pressure to remove any remaining water and impurities.", "Step 3: To increase the yield of n-Butyl-d6 Alcohol, a reflux reaction can be carried out using Ethanol (EtOH) and Sulfuric acid (H2SO4) as a catalyst. The mixture is heated under reflux for several hours until the reaction is complete.", "Step 4: The resulting mixture is then cooled and the n-Butyl-d6 Alcohol is isolated by distillation under reduced pressure." ] } | |
CAS RN |
1219794-84-9 |
Product Name |
n-Butyl--d6 Alcohol |
Molecular Formula |
C4H10O |
Molecular Weight |
80.16 |
IUPAC Name |
1,1,2,2,3,3-hexadeuteriobutan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i2D2,3D2,4D2 |
InChI Key |
LRHPLDYGYMQRHN-PWDWWLAZSA-N |
SMILES |
CCCCO |
synonyms |
n-Butyl--d6 Alcohol |
Origin of Product |
United States |
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